Fmoc-MeAsp-OtBu
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Overview
Description
Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester, commonly referred to as Fmoc-MeAsp-OtBu, is a derivative of aspartic acid. It is widely used in solid-phase peptide synthesis due to its ability to prevent the formation of aspartimide by-products. This compound is particularly valuable in the synthesis of peptides that are prone to forming secondary structures, which can complicate the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester typically involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group and the carboxyl group with a tert-butyl ester (OtBu)The tert-butyl ester is then introduced using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The methyl group on the aspartic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; 50% TFA in dichloromethane (DCM) for tert-butyl ester cleavage.
Coupling: DIC and HOBt in DMF.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester is used as a building block in the synthesis of complex peptides. Its ability to prevent aspartimide formation makes it valuable in the synthesis of peptides with sequences prone to this side reaction .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools .
Medicine
In medicine, Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester is used in the synthesis of therapeutic peptides. These peptides can be used to treat various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester involves the protection of the amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp-OtBu)
- Fmoc-L-glutamic acid 4-tert-butyl ester (Fmoc-Glu-OtBu)
- Fmoc-L-asparagine 4-tert-butyl ester (Fmoc-Asn-OtBu)
Uniqueness
Fmoc-N-Methyl-L-aspartic acid 4-tert-butyl ester is unique due to its methylated aspartic acid residue, which provides additional stability and prevents the formation of aspartimide by-products. This makes it particularly valuable in the synthesis of peptides that are prone to forming secondary structures .
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(13-21(26)27)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,26,27)/t20-/m0/s1 |
InChI Key |
JLONEWJKGQUDTP-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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